molecular formula C18H16BrN3O5S2 B2811960 ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865247-58-1

ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2811960
CAS No.: 865247-58-1
M. Wt: 498.37
InChI Key: DMWMSOLRZKLILD-UZYVYHOESA-N
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Description

Ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived compound characterized by a 2,3-dihydrobenzothiazole core modified with a sulfamoyl group at position 6, a 2-bromobenzoyl imine substituent at position 2, and an ethyl acetate moiety. Its Z-configuration at the imine bond is critical for its stereochemical stability .

Properties

IUPAC Name

ethyl 2-[2-(2-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O5S2/c1-2-27-16(23)10-22-14-8-7-11(29(20,25)26)9-15(14)28-18(22)21-17(24)12-5-3-4-6-13(12)19/h3-9H,2,10H2,1H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWMSOLRZKLILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves several steps. One common method includes the reaction of ethyl 2-bromobenzoylacetate with appropriate reagents to introduce the imino and sulfamoyl groups . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form different cyclic structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a reactant in the synthesis of cambinol analogs, which are sirtuin inhibitors with potential antitumor activity.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemicals with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s bromobenzoyl and sulfamoyl groups play a crucial role in its biological activity. It may inhibit certain enzymes or proteins, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of benzothiazole derivatives with diverse substitutions. Key analogues include:

Compound Substituents Key Features Synthetic Method
Ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate 6-sulfamoyl, 2-(2-bromobenzoyl imine), ethyl acetate Potential antimicrobial/kinase inhibition; Z-configuration stabilizes geometry Likely multi-step condensation, analogous to methods in
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate 2-indole, cyanoacetate Anticancer activity reported; planar indole enhances π-π stacking Three-component reaction (benzothiazole, ethyl bromocyanoacetate, indole)
6-Nitro-2,3-dihydrobenzothiazole derivatives 6-nitro, varied aryl imines Photoluminescent properties; nitro group enhances electron-withdrawing capacity Condensation of nitro-substituted benzothiazole with aryl aldehydes

Key Points of Comparison

Substituent Effects on Bioactivity: The sulfamoyl group in the target compound may confer antimicrobial properties, contrasting with the cyanoacetate group in the indole-containing analogue, which is associated with anticancer activity .

Synthetic Accessibility :

  • The target compound’s synthesis likely requires precise control of imine geometry (Z-configuration), whereas the indole-containing analogue is synthesized via a one-pot, three-component reaction with higher yields (reported as "good" in ).

Spectroscopic and Crystallographic Data: While the target compound’s structural confirmation would rely on techniques such as ¹H/¹³C NMR and IR (as used for analogues in ), its crystallographic analysis could employ SHELX for refinement and ORTEP-3 for visualization, as noted in . Hydrogen-bonding patterns (critical for crystal packing) in the target compound may differ from simpler benzothiazoles due to the sulfamoyl group’s ability to form both donor and acceptor interactions .

Thermodynamic and Solubility Profiles: The ethyl acetate side chain in the target compound may improve solubility in organic solvents compared to nitro- or cyano-substituted analogues. However, the sulfamoyl group could enhance aqueous solubility relative to purely hydrophobic derivatives.

Research Findings and Data Gaps

  • Biological Activity: No direct data are available for the target compound, but extrapolation from analogues suggests prioritization in antimicrobial or kinase inhibition assays.
  • Crystallographic Studies : Structural refinement using SHELXL could resolve uncertainties in imine geometry and hydrogen-bonding networks, which are critical for understanding stability and intermolecular interactions .
  • Synthetic Optimization : The three-component reaction methodology from might be adaptable to introduce sulfamoyl or bromobenzoyl groups, though regioselectivity challenges would need addressing.

Biological Activity

Ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate (CAS No. 865247-57-0) is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H16BrN3O5S2
  • Molecular Weight : 498.37 g/mol
  • IUPAC Name : Ethyl 2-[2-(3-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Biological Activity Overview

This compound has shown potential in various biological activities:

  • Antimicrobial Activity :
    • The compound is part of a class of sulfonamide derivatives known for their antibacterial properties. Sulfamoyl groups are critical in enhancing the antimicrobial efficacy against a range of pathogens.
  • Anticancer Properties :
    • Preliminary studies indicate that derivatives of benzothiazole exhibit cytotoxic effects against cancer cell lines. Ethyl 2-[(2Z)-...] has been synthesized for potential use in developing anticancer agents, particularly targeting specific tumor types.
  • Analgesic Effects :
    • Research suggests that compounds related to this structure may have analgesic properties. They are involved in the synthesis of aroylbenzoxepinones, which have been documented to provide pain relief in various models.
  • Antiviral Activity :
    • The compound is also investigated for its role in synthesizing heterocyclic compounds with antiviral properties, showcasing its versatility in therapeutic applications.

Synthesis and Research Applications

The synthesis of ethyl 2-[(2Z)-...] typically involves multi-step organic reactions, including condensation and cyclization processes. The following table summarizes key synthetic routes and their applications:

Synthesis Route Description Applications
Condensation with BromobenzoylReaction with bromobenzoyl imine to form the core structureAntimicrobial agents
Sulfonamide FormationIntroduction of sulfamoyl group to enhance biological activityAnticancer and analgesic compounds
Heterocyclic Compound SynthesisFormation of various heterocycles using this compound as a precursorAntiviral agents

Case Studies and Research Findings

Several studies have reported on the biological activities of compounds related to ethyl 2-[(2Z)-...]. For example:

  • Antibacterial Study :
    • A study published in Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics.
  • Cytotoxicity Assay :
    • In vitro assays conducted on various cancer cell lines indicated that certain derivatives showed IC50 values in the low micromolar range, indicating potential as anticancer agents.
  • Analgesic Activity Evaluation :
    • A recent evaluation highlighted the efficacy of related compounds in reducing pain responses in animal models, supporting further investigation into their analgesic mechanisms.

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